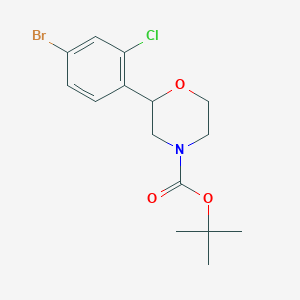

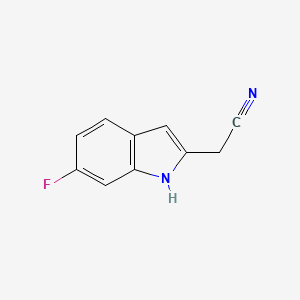

Quinoxalin-2-yl(4-(thiophen-3-ylmethyl)piperazin-1-yl)methanone hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Quinoxalines, a class of N-heterocyclic compounds, are important biological agents . They have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . Numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .Molecular Structure Analysis

Quinoxaline is defined as a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings . Quinoxaline is a nitrogen-containing heterocyclic compound and is an indispensable structural unit for both chemists and biochemists .Chemical Reactions Analysis

The synthesis of quinoxaline has been extensively studied for the last two decades . Synthetic pathways to prepare certain derivatives have been explained using the green chemistry approach, cost-effective methods, and therapeutic uses .Physical and Chemical Properties Analysis

Quinoxaline is a low melting solid and is miscible in water . It is a weak base and can form salts with acids .科学的研究の応用

5-HT3 Receptor Antagonism

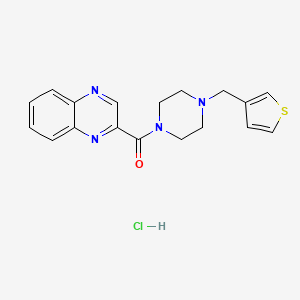

A series of quinoxalin-2-carboxamides, closely related to Quinoxalin-2-yl(4-(thiophen-3-ylmethyl)piperazin-1-yl)methanone hydrochloride, were synthesized and evaluated for their antagonistic effects on the 5-HT3 receptor. These compounds showed promise in modulating serotonin type-3 (5-HT3) receptors, a target for conditions like irritable bowel syndrome and nausea caused by chemotherapy (R. Mahesh et al., 2011).

Anti-Inflammatory Properties

Research into the H4 receptor, a target in inflammatory and immune disorders, led to the identification of quinoxaline derivatives as potent ligands with significant in vivo anti-inflammatory effects. This finding indicates the potential therapeutic application of quinoxaline derivatives in treating inflammatory conditions (R. Smits et al., 2008).

Anticancer Activity

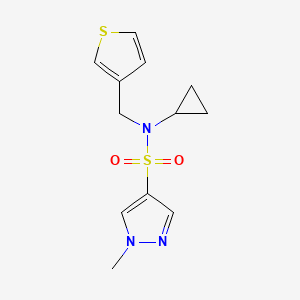

The synthesis of new substituted thiophene-quinoline derivatives, including structures similar to this compound, revealed compounds with potent and selective cytotoxic activities against various cancer cell lines. These compounds were evaluated for their ability to inhibit enzymes like EGFR-TK and Topo II, which are critical in cancer cell proliferation (Dina I. A. Othman et al., 2019).

Novel Hypoxic-Cytotoxic Agents

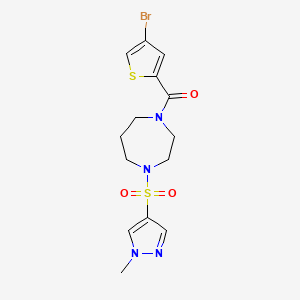

In the search for new cancer treatments, quinoxalinecarbonitrile 1,4-di-N-oxide derivatives have been explored for their hypoxic-cytotoxic activities, targeting hypoxic cancer cells which are often resistant to traditional chemotherapy. These compounds, including variations of this compound, demonstrated significant potential as cancer therapeutics (M. Ortega et al., 2000).

Antimicrobial Activity

A novel series of quinoxaline derivatives were synthesized, including structures akin to this compound, and evaluated for their antibacterial and antifungal activities. These compounds showed promising results against various Gram-positive and Gram-negative bacteria, indicating their potential use in developing new antimicrobial agents (Y. Inoue et al., 1994).

作用機序

Target of Action

Quinoxalin-2-yl(4-(thiophen-3-ylmethyl)piperazin-1-yl)methanone hydrochloride is a complex compound with a wide range of potential targets. Quinoxaline derivatives have been known to interact with various targets, receptors, or microorganisms .

Mode of Action

It is known that quinoxaline derivatives can interact with their targets in various ways, leading to different biological effects .

Biochemical Pathways

Quinoxaline derivatives have been reported to affect various biochemical pathways, leading to a wide range of biological activities .

Pharmacokinetics

The pharmacokinetic properties of quinoxaline derivatives can vary widely depending on their specific chemical structure .

Result of Action

Quinoxaline derivatives have been reported to have various biological activities, including anti-cancer, anti-proliferative, anti-microbial, anti-convulsant, anti-tuberculosis, anti-malarial, anti-leishmanial, anti-hiv, anti-inflammatory, anti-oxidant, anti-alzheimer’s, anti-diabetic, anti-covid, anti-dengue, anti-parkinsons, 5ht3 receptor antagonist, and anti-amoebiasis activities .

Action Environment

Environmental factors can significantly influence the action of quinoxaline derivatives .

将来の方向性

Quinoxaline derivatives have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia, certifying them a great future in medicinal chemistry . Due to the current pandemic situation, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future .

特性

IUPAC Name |

quinoxalin-2-yl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4OS.ClH/c23-18(17-11-19-15-3-1-2-4-16(15)20-17)22-8-6-21(7-9-22)12-14-5-10-24-13-14;/h1-5,10-11,13H,6-9,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSZSVUWZVLVWMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CSC=C2)C(=O)C3=NC4=CC=CC=C4N=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2612209.png)

![Methyl 2-[6-ethoxy-2-(2-phenylacetyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2612211.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3-dimethoxybenzamide](/img/structure/B2612215.png)

![7-Ethyl-2-(5-methylisoxazol-3-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2612216.png)

![2-[(3-Chlorophenyl)sulfanyl]-6-phenylnicotinonitrile](/img/structure/B2612221.png)

![2-ethoxy-6-[(E)-(phenylimino)methyl]phenol](/img/structure/B2612226.png)

![3-chloro-N-[2-(4-methoxyphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2612228.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2612229.png)

![2-{[bis(4-fluorophenyl)methyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2612230.png)